molecular formula C11H9F2N B11903286 1-Amino-5-(difluoromethyl)naphthalene

1-Amino-5-(difluoromethyl)naphthalene

Cat. No.: B11903286
M. Wt: 193.19 g/mol
InChI Key: AIOHINJVDDYQIJ-UHFFFAOYSA-N
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Description

1-Amino-5-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H9F2N It is characterized by the presence of an amino group and a difluoromethyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5-(difluoromethyl)naphthalene typically involves the introduction of the difluoromethyl group to a naphthalene derivative followed by amination. One common method includes the reaction of 5-(difluoromethyl)naphthalene with ammonia or an amine under suitable conditions to introduce the amino group.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, possibly utilizing continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-(difluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be employed.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines or other reduced forms.

    Substitution: Products with substituted difluoromethyl groups.

Scientific Research Applications

1-Amino-5-(difluoromethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and

Properties

Molecular Formula

C11H9F2N

Molecular Weight

193.19 g/mol

IUPAC Name

5-(difluoromethyl)naphthalen-1-amine

InChI

InChI=1S/C11H9F2N/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11H,14H2

InChI Key

AIOHINJVDDYQIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2N)C(=C1)C(F)F

Origin of Product

United States

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